2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide is a complex organic compound that features a benzylthio group, an imidazo[1,2-a]pyrimidine moiety, and a methoxyphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones.
Introduction of the benzylthio group: This step often involves nucleophilic substitution reactions where a benzylthiol is reacted with a suitable leaving group on the imidazo[1,2-a]pyrimidine scaffold.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The benzylthio group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyridine-2-yl)-2-methoxyphenyl)acetamide
- 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrazine-2-yl)-2-methoxyphenyl)acetamide
Uniqueness
2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity . The imidazo[1,2-a]pyrimidine core provides a versatile scaffold for further functionalization and optimization in drug development .
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-28-20-9-8-17(19-13-26-11-5-10-23-22(26)25-19)12-18(20)24-21(27)15-29-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHQAUFKHVPGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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